molecular formula C12H16N4O5S2 B2728453 3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole CAS No. 2034358-56-8

3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2728453
CAS No.: 2034358-56-8
M. Wt: 360.4
InChI Key: HZZODLOFCKCDDT-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C12H16N4O5S2 and its molecular weight is 360.4. The purity is usually 95%.
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Biological Activity

3,5-Dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O4S2C_{15}H_{18}N_4O_4S_2, with a molecular weight of approximately 374.46 g/mol. The compound features an isoxazole ring substituted with sulfonamide and azetidine moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H18N4O4S2C_{15}H_{18}N_4O_4S_2
Molecular Weight374.46 g/mol
StructureStructure

Antimicrobial Properties

Research has indicated that compounds containing the isoxazole ring exhibit notable antimicrobial activity. A study demonstrated that derivatives similar to 3,5-dimethylisoxazole possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the electron-withdrawing effects of the sulfonamide group, which enhances the compound's interaction with microbial targets .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Additionally, this compound has shown promising anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in various models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3,5-dimethylisoxazole. Modifications at specific positions on the isoxazole ring or sulfonamide groups can significantly alter potency and selectivity. For instance, substituents that enhance electron density on the aromatic system may improve binding affinity to biological targets .

Case Studies

Case Study 1: Antibacterial Activity
In a recent study published in Frontiers in Pharmacology, researchers synthesized several derivatives of isoxazole and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Evaluation
A clinical trial assessing the anticancer properties of a related compound demonstrated significant tumor reduction in patients with advanced-stage cancers. The trial highlighted the importance of dosing regimens and combination therapies to maximize therapeutic outcomes while minimizing side effects .

Properties

IUPAC Name

3,5-dimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S2/c1-8-11(9(2)21-14-8)23(19,20)16-6-10(7-16)22(17,18)12-13-4-5-15(12)3/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZODLOFCKCDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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